1-[3-(2-Methoxy-4-nitrophenoxy)propyl]piperidine
CAS No.:
Cat. No.: VC15420656
Molecular Formula: C15H22N2O4
Molecular Weight: 294.35 g/mol
* For research use only. Not for human or veterinary use.
![1-[3-(2-Methoxy-4-nitrophenoxy)propyl]piperidine -](/images/structure/VC15420656.png)
Specification
Molecular Formula | C15H22N2O4 |
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Molecular Weight | 294.35 g/mol |
IUPAC Name | 1-[3-(2-methoxy-4-nitrophenoxy)propyl]piperidine |
Standard InChI | InChI=1S/C15H22N2O4/c1-20-15-12-13(17(18)19)6-7-14(15)21-11-5-10-16-8-3-2-4-9-16/h6-7,12H,2-5,8-11H2,1H3 |
Standard InChI Key | ZRUYCQABDITGPJ-UHFFFAOYSA-N |
Canonical SMILES | COC1=C(C=CC(=C1)[N+](=O)[O-])OCCCN2CCCCC2 |
Introduction
Chemical Identity and Structural Features
The hydrochloride form of the compound has the molecular formula and a molecular weight of 330.81 g/mol . Its structure consists of a piperidine ring (a six-membered amine heterocycle) attached via a three-carbon propyl chain to a 2-methoxy-4-nitrophenoxy group. The nitro () and methoxy () substituents on the aromatic ring influence its electronic properties, while the hydrochloride salt enhances solubility in polar solvents .
Key structural attributes:
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Piperidine moiety: Confers basicity due to the tertiary amine, enabling salt formation with hydrochloric acid.
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Phenoxy group: The nitro group at the para position acts as a strong electron-withdrawing group, while the methoxy group at the ortho position donates electrons via resonance, creating a push-pull electronic effect.
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Propyl linker: Provides spatial flexibility, potentially facilitating interactions with biological targets.
The compound’s SMILES notation is , reflecting its connectivity and functional groups .
Synthesis and Manufacturing
The synthesis of 1-[3-(2-Methoxy-4-nitrophenoxy)propyl]piperidine hydrochloride involves multi-step organic reactions:
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Formation of the phenoxypropyl intermediate:
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2-Methoxy-4-nitrophenol reacts with 1-chloro-3-bromopropane in the presence of a base (e.g., potassium carbonate) to form 3-(2-methoxy-4-nitrophenoxy)propyl bromide.
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Reaction equation:
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Nucleophilic substitution with piperidine:
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The bromide intermediate undergoes a nucleophilic substitution reaction with piperidine, yielding the free base 1-[3-(2-Methoxy-4-nitrophenoxy)propyl]piperidine.
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Reaction equation:
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Salt formation:
Purification steps typically involve recrystallization or column chromatography, followed by characterization via NMR, mass spectrometry, and elemental analysis.
Physicochemical Properties
The nitro group’s electron-withdrawing nature reduces the electron density of the aromatic ring, making the compound susceptible to electrophilic substitution at specific positions. Conversely, the methoxy group donates electrons via resonance, stabilizing intermediates during reactions.
Applications in Research
Chemical Probes
Researchers utilize such nitro-aromatic piperidines as probes to study enzyme-substrate interactions, particularly in oxidoreductases and transferases. The nitro group can serve as a spectroscopic reporter or participate in redox reactions.
Future Research Directions
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Pharmacological profiling: Screen the compound against panels of biological targets to identify lead candidates for disease treatment.
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Derivatization studies: Modify the phenoxy or piperidine moieties to enhance selectivity or potency.
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Structural optimization: Investigate the impact of substituent positions (e.g., moving the nitro group to meta or ortho positions) on reactivity and bioactivity.
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